molecular formula C14H11N3O2 B2984208 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 500228-75-1

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2984208
CAS No.: 500228-75-1
M. Wt: 253.261
InChI Key: MWSPACLDBIUIBS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS: Not explicitly provided in evidence; molecular formula: C₁₄H₁₁N₃O₂) is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core substituted with a 4-methoxyphenyl group at position 2 and a formyl group at position 2. It serves as a key intermediate in synthesizing bioactive derivatives, particularly Schiff base complexes and fused heterocycles .

Synthesis: The compound is synthesized via oxidation of 2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine (8b) under optimized conditions, yielding an 88% isolated product with a melting point of 178–180°C. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 10.13 (s, 1H, CHO), 9.88 (dd, J = 1.8, 6.7 Hz, 1H), 8.82–8.81 (m, 1H), 7.89 (d, J = 8.7 Hz, 2H), 7.16 (dd, J = 2.3, 6.7 Hz, 1H), 7.05 (d, J = 8.7 Hz, 2H), 3.89 (s, 3H, OCH₃) .
  • MS (ESI): m/z 254 (M+1)⁺ .

This compound’s aldehyde group enables facile condensation with amines, forming pharmacologically relevant derivatives such as benzimidazole-linked imidazopyrimidines .

Properties

IUPAC Name

2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-11-5-3-10(4-6-11)13-12(9-18)17-8-2-7-15-14(17)16-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSPACLDBIUIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the imidazo[1,2-a]pyrimidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, with the molecular formula C15H12N2O2C_{15}H_{12}N_2O_2 and a molecular weight of approximately 252.27 g/mol, is a molecule drawing increasing interest in scientific research for its varied applications. This compound features an imidazo-pyrimidine core with a methoxyphenyl substituent at the 2-position and an aldehyde group at the 3-position, contributing to its unique chemical properties and potential biological activities.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its primary applications are as follows:

  • Pharmaceutical Research The imidazo[1,2-a]pyrimidine core is present in bioactive molecules, some of which possess antibacterial properties. The methoxyphenyl group can also influence the molecule's biological activity. Because of this, this compound is a candidate for creating new antibiotics or other medicinal applications.
  • Building Block for Synthesis The aldehyde functional group (-CHO) indicates that this compound can be a building block for organic synthesis, allowing researchers to use it as a starting material in creating more complex molecules with desired properties.
  • Catalysis Imidazopyrimidines have been explored as catalysts in chemical reactions. The aldehyde group in this compound may allow for functionalization to create new catalytic structures.
  • COX-2 Inhibition The compound interacts with and inhibits cyclooxygenase-2 (COX-2), disrupting the arachidonic acid pathway and decreasing the production of prostaglandins.
  • Anticancer Activity Imidazo[1,2-a]pyrimidine derivatives exhibit anticancer properties and have shown cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) cells. Certain derivatives can inhibit cell proliferation effectively at micromolar concentrations.
  • Antimicrobial Properties Several synthesized derivatives were tested against bacterial strains, showing notable growth inhibition, and some derivatives exhibited antibacterial effects against Gram-positive and Gram-negative bacteria.
  • Antiviral Potential Imidazo[1,2-a]pyrimidine derivatives can be potential inhibitors of viral infections. In silico studies indicated that these compounds could effectively bind to viral proteins, potentially preventing the entry of viruses like SARS-CoV-2 into host cells.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

  • Oxidation Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) and sodium borohydride (NaBH4NaBH_4) are often used.
  • Substitution Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

  • Molecular Formula : C₁₃H₈FN₃O
  • Application : Used to synthesize 3-(1H-benzo[d]imidazol-2-yl)-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine (11k), which exhibits a lower melting point (190–192°C) compared to methoxy-substituted analogues .

2-(p-Tolyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

  • Molecular Formula : C₁₄H₁₁N₃O
  • Molecular Weight : 237.26

Derivatives with Modified Heterocyclic Cores

Imidazo[1,2-a]pyridine Analogues

  • Example : 2-(4-Methoxyphenyl)-3-phenylimidazo[1,2-a]pyridine (3ca)
    • Molecular Formula : C₂₀H₁₅N₃O
    • Biological Activity : Exhibits potent antileishmanial activity, unlike pyrimidine-based counterparts, which are less studied for this application .
    • Reactivity : The pyridine core may reduce electrophilicity at the C3 position compared to pyrimidine derivatives, affecting condensation reactions .

7-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde

  • CAS : 944900-13-4
  • Molecular Formula : C₈H₇N₃O

Substituent Positional Isomers

2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • CAS : 727975-81-7
  • Molecular Formula : C₁₆H₁₄N₂O₂
  • Key Differences: Methylation at position 6 on the pyridine ring alters electronic distribution and solubility compared to non-methylated pyrimidine derivatives .

2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

  • CAS : 300708-62-7
  • Molecular Weight : 266.30
  • Key Differences : Methyl at position 7 may influence intermolecular stacking interactions, affecting crystallinity and melting behavior .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name CAS Molecular Formula Molecular Weight Melting Point (°C) Key Application
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde - C₁₄H₁₁N₃O₂ 253.26 178–180 Schiff base synthesis
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde - C₁₃H₈FN₃O 241.22 190–192 Antileishmanial derivatives
2-(p-Tolyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde - C₁₄H₁₁N₃O 237.26 Not reported Lipophilic intermediates
7-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde 944900-13-4 C₈H₇N₃O 161.16 Not reported Steric-hindered building blocks

Key Research Findings

  • Reactivity : The aldehyde group in this compound facilitates efficient condensation with diamines (e.g., benzene-1,2-diamine) under mild conditions (80°C, 8 h), yielding benzimidazole derivatives in >75% yields .
  • Electronic Effects : Electron-donating groups (e.g., 4-methoxy) enhance the electrophilicity of the aldehyde, accelerating Schiff base formation compared to electron-withdrawing substituents (e.g., 4-fluoro) .
  • Structural Insights : Pyrimidine-based derivatives generally exhibit higher melting points than pyridine analogues, likely due to enhanced hydrogen bonding from the additional nitrogen atom .

Biological Activity

2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazo[1,2-a]pyridine family, which has been extensively studied for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties.

  • Molecular Formula : C15H12N2O2
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 426239-77-2
  • Chemical Structure :

    Chemical Structure

Biological Activities

The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent. The following sections summarize key findings regarding its pharmacological effects.

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds derived from this scaffold showed promising cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. In vitro assays revealed that certain derivatives inhibited cell proliferation effectively at micromolar concentrations .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Several synthesized derivatives were tested against bacterial strains, showing notable inhibition of growth. For instance, studies indicated that some derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Antiviral Potential

Recent investigations into the antiviral properties of imidazo[1,2-a]pyrimidine derivatives suggest their potential as inhibitors of viral infections. In silico studies indicated that these compounds could effectively bind to viral proteins, potentially preventing the entry of viruses like SARS-CoV-2 into host cells . Molecular docking studies revealed high binding affinities to target proteins involved in viral replication.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the imidazo[1,2-a]pyrimidine core affect biological activity. Key findings include:

  • Substituent Effects : The presence of a methoxy group at the para position on the phenyl ring enhances the compound's lipophilicity and biological activity.
  • Aldehyde Functionality : The aldehyde group is essential for interacting with biological targets, contributing to the compound's overall efficacy .

Study 1: Antitumor Activity Assessment

In a study conducted by Farag et al., various imidazo[1,2-a]pyrimidine derivatives were synthesized and tested for their anticancer properties. The results showed that several compounds exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines, with IC50 values in the micromolar range .

Study 2: Antimicrobial Evaluation

Another research effort focused on synthesizing and evaluating the antimicrobial activity of novel derivatives. The findings revealed that certain compounds displayed strong antibacterial effects against both Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, and how can experimental reproducibility be ensured?

The compound is typically synthesized via formylation of the imidazo[1,2-a]pyrimidine core. A common method involves reacting 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidine with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in chloroform under reflux (8 hours at 0–10°C initial temperature). Post-reaction, the mixture is evaporated under vacuum, and the product is purified via silica gel chromatography using ethyl acetate/petroleum ether (1:1). Key reproducibility factors include strict temperature control during reagent addition and monitoring reaction progress via TLC .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Structural validation relies on a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify aromatic protons, methoxy groups, and aldehyde signals.
  • IR spectroscopy : Confirmation of the aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O vibrations.
  • Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry. For example, CCDC reference 1437519 documents the crystal structure of a closely related nitro-substituted analog, highlighting intermolecular hydrogen bonding patterns critical for stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing substituents to the imidazo[1,2-a]pyrimidine scaffold?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents like DMF enhance electrophilic substitution at the 3-position.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate formylation.
  • Post-synthetic modifications : Sodium borohydride reduction of Schiff bases (derived from the aldehyde group) under controlled pH conditions can generate secondary amines while preserving the core structure .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model:

  • Electron distribution in the conjugated π-system, particularly the imidazo[1,2-a]pyrimidine ring and aldehyde group.
  • Frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks.
  • Non-covalent interactions (e.g., hydrogen bonding) observed in crystal packing, validated against experimental XRD data .

Q. How do structural modifications (e.g., substituent variations) impact biological activity in related compounds?

Studies on analogs reveal:

  • Electron-withdrawing groups (e.g., nitro, halogen) at the 4-position enhance binding to kinase targets by modulating electron density.
  • Methoxy groups improve solubility and bioavailability but may reduce metabolic stability.
  • Imidazo[1,2-a]pyrimidine derivatives with carbaldehyde moieties show promise as phosphodiesterase inhibitors, validated via in vitro assays using HEK293 cell lines .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Byproduct analysis : Use LC-MS to identify intermediates (e.g., over-oxidized aldehydes to carboxylic acids).
  • Isotopic labeling : ¹³C-labeled DMF can trace formylation pathways to distinguish desired products from side reactions.
  • Dynamic NMR : Resolve rotational isomerism in the aldehyde group that may complicate spectral interpretation .

Methodological Considerations

Q. What protocols ensure safe handling and stability of the aldehyde functional group during storage?

  • Store under inert atmosphere (argon) at –20°C to prevent oxidation.
  • Use stabilizers like hydroquinone (0.1% w/w) in solution phases.
  • Avoid prolonged exposure to moisture, which can lead to hydrate formation .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • HPLC : Use a C18 column with UV detection at 254 nm; purity ≥95% is acceptable for initial assays.
  • Elemental analysis : Match experimental C, H, N percentages to theoretical values (deviation ≤0.3%).
  • Melting point consistency : Compare observed mp with literature data (e.g., analogs in Acta Crystallographica reports) .

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